molecular formula C26H18Cl2FN3O4 B12638418 C26H18Cl2FN3O4

C26H18Cl2FN3O4

Cat. No.: B12638418
M. Wt: 526.3 g/mol
InChI Key: KPNUBYMJBXRNHR-YPHDTHBOSA-N
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Description

The compound with the molecular formula C26H18Cl2FN3O4 is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C26H18Cl2FN3O4 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include:

    Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile, often under basic conditions.

    Electrophilic aromatic substitution: This method is used to introduce substituents onto an aromatic ring, typically using reagents like halogens or nitro groups.

    Coupling reactions: These reactions, such as Suzuki or Heck coupling, are used to form carbon-carbon bonds between aromatic rings.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Continuous flow reactors: These reactors allow for precise control of reaction conditions and can be scaled up for industrial production.

    Catalysts: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

C26H18Cl2FN3O4: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

C26H18Cl2FN3O4: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C26H18Cl2FN3O4 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

C26H18Cl2FN3O4: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    C26H18Cl2FN3O3: Differing by one oxygen atom, this compound may have different reactivity and applications.

    C26H18Cl2FN3O5: With an additional oxygen atom, this compound may exhibit distinct chemical properties and biological activities.

Properties

Molecular Formula

C26H18Cl2FN3O4

Molecular Weight

526.3 g/mol

IUPAC Name

(3aR,6aS)-5-(3,4-dichlorophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C26H18Cl2FN3O4/c27-17-7-4-14(11-18(17)28)32-23(34)21-20(9-12-1-5-15(33)6-2-12)31-26(22(21)24(32)35)16-10-13(29)3-8-19(16)30-25(26)36/h1-8,10-11,20-22,31,33H,9H2,(H,30,36)/t20?,21-,22+,26?/m1/s1

InChI Key

KPNUBYMJBXRNHR-YPHDTHBOSA-N

Isomeric SMILES

C1=CC(=CC=C1CC2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5(N2)C6=C(C=CC(=C6)F)NC5=O)O

Canonical SMILES

C1=CC(=CC=C1CC2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5(N2)C6=C(C=CC(=C6)F)NC5=O)O

Origin of Product

United States

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